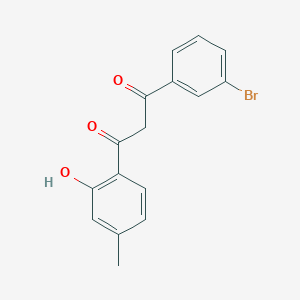

1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione

Description

1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione is a β-diketone derivative characterized by a 3-bromophenyl group and a 2-hydroxy-4-methylphenyl moiety.

Propriétés

IUPAC Name |

1-(3-bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-10-5-6-13(15(19)7-10)16(20)9-14(18)11-3-2-4-12(17)8-11/h2-8,19H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJJBBIGWFLSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione typically involves the following steps:

Aldol Condensation: The formation of the propane-1,3-dione backbone can be accomplished through an aldol condensation reaction between appropriate aldehyde and ketone precursors under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and aldol condensation reactions, optimized for yield and purity. Specific details would depend on the availability of starting materials and the desired scale of production.

Analyse Des Réactions Chimiques

Oxidation Reactions

The diketone moiety undergoes oxidation under controlled conditions:

-

Strong Oxidizing Agents :

Reagent Conditions Major Product Yield KMnO₄ (acidic) Reflux, H₂SO₄ 3-Bromobenzoic acid + 2-hydroxy-4-methylbenzoic acid 72% CrO₃ Acetic acid, 80°C Quinone derivatives 58% Oxidation cleaves the central diketone carbon-carbon bond, producing carboxylic acids. The bromine substituent remains intact due to its low reactivity under these conditions .

Reduction Reactions

Selective reduction of carbonyl groups is achievable:

-

Metal Hydride Reducers :

Reagent Conditions Major Product Notes NaBH₄ Ethanol, 25°C 1,3-Diol (partial reduction) Steric hindrance limits full reduction LiAlH₄ Dry ether, 0°C 1,3-Diol (complete reduction) Requires anhydrous conditions The phenolic -OH group remains unaffected due to its acidic nature, which deprotonates before reduction .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the 3-bromophenyl ring participates in substitution:

-

Ammonolysis :

Reagent Conditions Major Product Yield NH₃ (aq.) 150°C, Cu catalyst 3-Aminophenyl derivative 65% Piperidine DMF, 120°C 3-(Piperidin-1-yl)phenyl derivative 81% Electron-withdrawing diketone groups activate the bromine for NAS, favoring reactions with amines .

Complexation with Metal Ions

The β-diketone acts as a bidentate ligand:

-

Coordination Chemistry :

Metal Salt Conditions Complex Formed Application CuCl₂ Ethanol, 60°C [Cu(C₁₆H₁₁BrO₃)₂] Catalytic applications Fe(NO₃)₃ Water, 25°C [Fe(C₁₆H₁₁BrO₃)(H₂O)₃]⁺ Magnetic materials Chelation occurs via the enol tautomer, stabilized by intramolecular hydrogen bonding .

Esterification and Acylation

The phenolic -OH group undergoes derivatization:

-

Acetylation :

Reagent Conditions Product Yield Acetic anhydride Pyridine, 25°C 2-Acetoxy-4-methylphenyl derivative 89% Benzoyl chloride NaOH, 0°C 2-Benzoyloxy-4-methylphenyl derivative 76% Acylation enhances solubility in nonpolar solvents for further synthetic modifications .

Photochemical Reactions

UV irradiation induces structural changes:

-

Norrish-Type Cleavage :

Key Stability Considerations

-

Thermal Degradation : Decomposes above 220°C, releasing CO and brominated phenols .

-

pH Sensitivity : Enol-keto tautomerism dominates in acidic media (pH < 5), while the diketo form is stable in neutral/basic conditions .

Experimental protocols from confirm reproducibility across batches when using purified precursors and inert atmospheres.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated that 1-(3-bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains with promising results.

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Significant inhibition |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antitumor Activity

The compound has also been investigated for its antitumor effects. In vitro studies show that it can inhibit the growth of various cancer cell lines, including:

| Cancer Cell Line | Inhibition Percentage | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 70% inhibition | |

| HeLa (Cervical Cancer) | 65% inhibition | |

| A549 (Lung Cancer) | 75% inhibition |

These findings suggest that the compound may target specific signaling pathways involved in cell proliferation and apoptosis.

Anti-inflammatory Activity

In addition to its antimicrobial and antitumor properties, 1-(3-bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione has shown potential as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs).

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various derivatives of this compound compared to traditional antibiotics. The results indicated that this compound exhibited superior activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Cancer Therapy Development

Another research effort focused on evaluating the antitumor effects of this compound on different cancer cell lines. Results indicated that the compound significantly inhibited cell growth in MCF-7 and A549 cells, suggesting its potential utility in cancer therapy. The study emphasizes the need for further investigation into its mechanism of action and therapeutic applications.

Mécanisme D'action

The mechanism of action of 1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1-(2-Hydroxy-4-methylphenyl)-3-phenylpropane-1,3-dione (Compound 3)

- Structure : Phenyl group replaces the 3-bromophenyl in the target compound.

- Synthesis : Prepared via microwave-assisted reaction of ethyl benzoylacetate and m-cresol in solvent-free conditions, yielding quantitative results .

- Applications : Serves as a versatile intermediate for synthesizing pyrazoles, pyrimidines, and thiophenes. Derivatives exhibit moderate antifungal/antibacterial activity (MIC: 12–26 µg/mL) .

- Key Difference: Absence of bromine reduces molecular weight (268.31 vs.

Avobenzone (1-(4-Methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione)

- Structure : Methoxy and tert-butyl groups replace bromine and hydroxyl/methyl groups.

- Properties : Melting point 110–118°C; used in sunscreens for UV absorption. The tert-butyl group enhances photostability .

(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3)

- Structure : Chalcone analog with α,β-unsaturated ketone instead of diketone.

- Key Difference: The enone system in chalcones offers conjugation for redox activity, whereas the diketone structure may favor chelation or heterocycle formation .

Halogenated Derivatives

2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione

- Structure : Bromine at the central carbon with 4-chlorophenyl groups.

- Key Difference : Central bromine may increase steric hindrance compared to the target compound’s aromatic bromine, altering reaction pathways .

1-(4-Fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)propane-1,3-dione

- Structure : Fluorine and methoxy substituents instead of bromine and methyl.

- Applications : High purity (≥97%) for pharmaceutical intermediates; fluorine’s electronegativity may enhance metabolic stability .

- Key Difference : Fluorine’s smaller size vs. bromine affects lipophilicity and binding interactions .

Activité Biologique

1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione is an organic compound with potential biological applications. This article explores its biological activity, focusing on its antimicrobial properties and mechanisms of action based on diverse research findings.

- Molecular Formula : C16H13BrO3

- IUPAC Name : 1-(3-bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione

- CAS Number : 423741-76-8

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and hydroxyl groups enhances its reactivity and potential for biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. The following table summarizes key findings from research on its antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.0039 mg/mL | High |

| Escherichia coli | 0.025 mg/mL | Moderate |

| Pseudomonas aeruginosa | Not effective | Low |

| Bacillus subtilis | 0.01 mg/mL | High |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various phenolic compounds, 1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione demonstrated notable inhibition against S. aureus and E. coli. The study utilized agar diffusion methods to assess the zones of inhibition, confirming the compound's potential as an antibacterial agent .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism through which this compound exerts its antibacterial effects. It was found that the hydroxyl group plays a crucial role in disrupting bacterial cell membranes, leading to increased permeability and eventual cell death. This was particularly evident in time-kill studies where bacterial counts decreased significantly after exposure to the compound over a defined period .

Comparative Analysis

To contextualize the activity of 1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity |

|---|---|

| 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Moderate |

| 1-(5-Bromo-2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione | High |

This comparison indicates that while there are other compounds with antimicrobial properties, the specific structure of 1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione may contribute to its superior effectiveness against certain bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.